molecular formula C8H15NO3 B024942 N,N-di-isopropyloxamic acid CAS No. 104189-31-3

N,N-di-isopropyloxamic acid

Cat. No. B024942
Key on ui cas rn: 104189-31-3
M. Wt: 173.21 g/mol
InChI Key: GUIHAIUPQZQZNV-UHFFFAOYSA-N
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Patent
US05232947

Procedure details

550 mg of methyl N,N-di-isopropyloxamate was dissolved in 20 ml of methanol. The resulting solution was stirred under ice-cooling, to which 15 ml of 1N aqueous solution of sodium hydroxide was added dropwise. After completion of the dropwise addition, the resultant mixture was stirred for 1 hour at room temperature. The solvent was distilled off from the resulting reaction solution under reduced pressure. The residue was added with 20 ml of 1N HCl. Insoluble white precipitates were collected by filtration, washed with chilled water and n-hexane, and then dried to obtain 180 mg of the title compound, N,N-di-isopropyloxamic acid as white solids.
Name
methyl N,N-di-isopropyloxamate
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:11]([CH3:13])[CH3:12])[C:5](=[O:10])[C:6]([O:8]C)=[O:7])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[CH:11]([N:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:10])[C:6]([OH:8])=[O:7])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
methyl N,N-di-isopropyloxamate
Quantity
550 mg
Type
reactant
Smiles
C(C)(C)N(C(C(=O)OC)=O)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the resulting reaction solution under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with 20 ml of 1N HCl
CUSTOM
Type
CUSTOM
Details
Insoluble white precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with chilled water and n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(C(=O)O)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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